Phenol-1-13C is synthesized through advanced organic chemistry methods that incorporate carbon-13 into the phenolic structure. It belongs to the class of aromatic compounds, specifically phenols, which are characterized by a hydroxyl group (-OH) attached to a benzene ring. This compound is classified under isotopically labeled compounds, which are essential in biochemical and pharmacological research.
The synthesis of Phenol-1-13C typically employs core-labeling techniques that facilitate the incorporation of carbon isotopes into the phenolic structure. One prominent method involves using a 1,5-dibromo-1,4-pentadiene precursor. This precursor undergoes lithium-halogen exchange followed by treatment with carbonate esters, resulting in a formal [5+1] cyclization to form the desired phenol product .
The synthesis process is conducted under inert conditions (usually nitrogen atmosphere) to prevent moisture interference. For instance, one study reported synthesizing Phenol-1-13C with yields ranging from 60% to 85%, depending on the specific conditions and reagents used. The final product is purified using silica flash column chromatography, achieving high levels of isotopic enrichment (greater than 97% as measured by quantitative carbon-13 nuclear magnetic resonance spectroscopy) .
Phenol-1-13C retains the basic structure of phenol but incorporates a carbon-13 atom at the first position of the aromatic ring. Its molecular formula can be represented as .
The structural data obtained through nuclear magnetic resonance spectroscopy indicates distinct chemical shifts for the carbon atoms due to the presence of the carbon-13 isotope. For example, typical chemical shifts observed include:
Phenol-1-13C can participate in various chemical reactions similar to its non-labeled counterpart. These include electrophilic aromatic substitution reactions, where substituents can be added to the aromatic ring, and nucleophilic attacks on the hydroxyl group.
In synthetic applications, Phenol-1-13C is utilized as a tracer in metabolic studies to monitor pathways involving phenolic compounds. Its isotopic labeling allows for precise tracking during mass spectrometry and nuclear magnetic resonance experiments, providing insights into metabolic fluxes and pathways in biological systems .
The mechanism of action for Phenol-1-13C in metabolic studies involves its incorporation into metabolic pathways where it serves as a substrate or intermediate. The carbon-13 label enables researchers to trace its conversion into various metabolites through techniques such as carbon-flux analysis.
Studies utilizing Phenol-1-13C have demonstrated its effectiveness in elucidating metabolic pathways in organisms by measuring changes in isotopic abundance across different metabolites . This approach has been particularly useful in understanding central carbon metabolism and its regulation under varying physiological conditions.
Phenol-1-13C exhibits physical properties similar to those of regular phenol, including:
Chemically, Phenol-1-13C retains all functional characteristics of phenols:
Phenol-1-13C has diverse applications in scientific research:
These applications highlight the importance of Phenol-1-13C as a tool for advancing research across various fields, including biochemistry, pharmacology, and medical imaging technologies.
Dibenzyl [¹³C]carbonate serves as an efficient one-carbon synthon for introducing the ¹³C label at the ipso-position of phenols. This precursor is synthesized via a phase-transfer-catalyzed reaction between benzyl chloride and potassium [¹³C]carbonate, achieving 72% yield on a 5 mmol scale. The protocol employs dual catalysts—18-crown-6 and Aliquat-336—to enhance reaction kinetics and isotopic incorporation efficiency [2] [5]. In the cyclization step, dibenzyl [¹³C]carbonate reacts with lithiated pentadiene precursors under optimized conditions, forming phenol through a formal [5+1] ring closure. This method delivers ipso-labeled phenols with >97% ¹³C-enrichment, as quantified by ¹³C NMR spectroscopy. The approach accommodates diverse phenol derivatives, including 2,6-diphenylphenol and ortho-unsubstituted variants, with isolated yields reaching 79% for propofol (2,6-diisopropylphenol) [2].
The 1,5-dibromo-1,4-pentadiene scaffold acts as a critical precursor for regioselective ¹³C incorporation. Lithium-halogen exchange is initiated using tert-butyllithium (4 equiv per bromide), generating a dilithiate intermediate essential for cyclization. Solvent selection profoundly impacts yield: diethyl ether maximizes efficiency (79% for propofol synthesis), while stronger coordinating solvents like THF diminish performance due to lithiate solvation [2] [5]. The precursor synthesis involves:
Table 1: Phenol Derivatives Synthesized via [5+1] Cyclization
Substituted Phenol | Yield (%) | ¹³C Enrichment (%) | Key Substituents |
---|---|---|---|
2,6-Diisopropylphenol (Propofol) | 79 | >97 | Alkyl |
2,6-Diphenylphenol | 85 | >97 | Aryl |
4-Phenylphenol | 74 | >97 | Ortho-unsubstituted |
3-Methoxy-2,6-diphenylphenol | 68 | >97 | Methoxy, Aryl |
Carbon-14 labeling utilizes barium [¹⁴C]carbonate—the universal ADME study precursor—released as [¹⁴C]CO₂ via acidolysis. A two-chamber apparatus (COware) facilitates in situ generation of dibenzyl [¹⁴C]carbonate by reacting [¹⁴C]CO₂ with benzyl alcohol derivatives. Modifications to the ¹³C protocol include cesium chloride addition and DMF solvent to address sodium carbonate solubility limitations [2] [6]. Yields depend on precursor stoichiometry and reaction time, typically achieving 45–60% radiochemical yield (RCY). This method enables synthesis of ¹⁴C-phenols for long-term metabolic tracking in adsorption-distribution-metabolism-excretion (ADME) studies, where core labeling ensures metabolite visibility beyond peripheral cleavage products [2].
Direct [¹¹C]CO₂ fixation—bypassing carbonate intermediates—addresses the 20.4-minute half-life of carbon-11. Cyclotron-produced [¹¹C]CO₂ reacts with organolithium or Grignard reagents derived from pentadiene precursors, forming ¹¹C-phenols in one pot. Key advancements include:
Table 2: Carbon Isotopes in Phenol Radiolabeling
Isotope | Half-Life | Precursor | Key Application | Typical RCY (%) |
---|---|---|---|---|
¹¹C | 20.4 min | [¹¹C]CO₂ (cyclotron) | Real-time PET imaging | 10–32 |
¹⁴C | 5,730 years | Ba¹⁴CO₃ | Long-term ADME studies | 45–60 |
Tyrosine phenol-lyase (TPL; EC 4.1.99.2) catalyzes the reversible β-elimination of L-tyrosine to phenol, ammonia, and pyruvate. For isotopic labeling, the reverse reaction incorporates ¹³C-labeled phenols into tyrosine analogues. Key advances include:
Table 3: Kinetic Constants of Wild-Type vs. M379A TPL
Substrate | Enzyme | kₐₜ (s⁻¹) | Kₘ (mM) | kₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
L-Tyrosine | Wild-type | 3.5 | 0.2 | 17,500 |
L-Tyrosine | M379A | ND | - | 148 |
3-Fluoro-L-tyrosine | M379A | 0.73 | 0.94 | 774 |
S-Ethyl-L-cysteine | M379A | ND | - | 210 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1